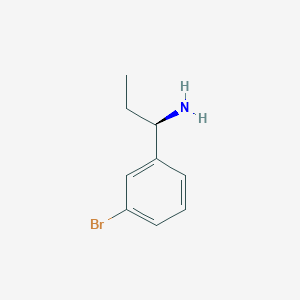
(R)-1-(3-Bromophenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Bromophenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines It is characterized by the presence of a bromine atom attached to the phenyl ring and an amine group attached to the propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromophenyl)propan-1-amine typically involves the following steps:
Bromination of Benzene: The starting material, benzene, undergoes bromination to form bromobenzene. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Grignard Reaction: Bromobenzene is then converted to 3-bromophenylmagnesium bromide using magnesium (Mg) in anhydrous ether. This Grignard reagent is a key intermediate in the synthesis.
Addition to Propanal: The Grignard reagent reacts with propanal to form ®-1-(3-Bromophenyl)propan-1-ol.
Amination: The final step involves the conversion of the alcohol to the amine using reagents such as ammonia (NH3) or an amine donor under suitable conditions.
Industrial Production Methods
In industrial settings, the production of ®-1-(3-Bromophenyl)propan-1-amine may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
®-1-(3-Bromophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropanamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylpropanamine.
Substitution: Formation of substituted phenylpropanamines with various functional groups.
科学研究应用
®-1-(3-Bromophenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-(3-Bromophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-1-(3-Bromophenyl)propan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-(3-Chlorophenyl)propan-1-amine: Similar structure with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)propan-1-amine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
®-1-(3-Bromophenyl)propan-1-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The ®-configuration also contributes to its distinct biological activity compared to its (S)-enantiomer.
属性
IUPAC Name |
(1R)-1-(3-bromophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAOMTRNTRIGOV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
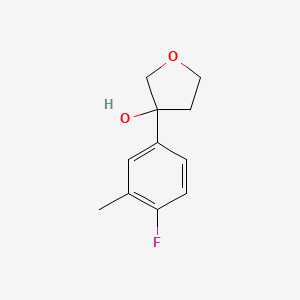
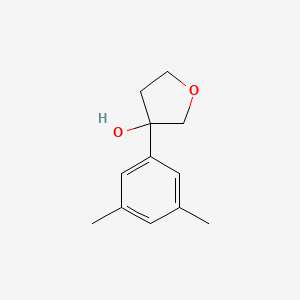

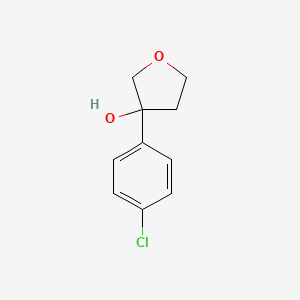
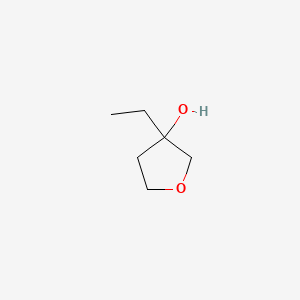
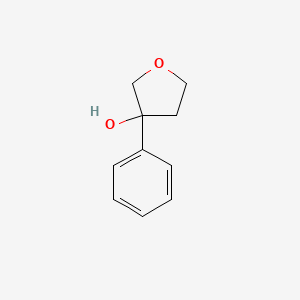
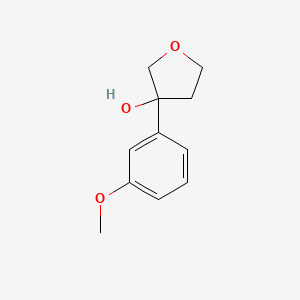

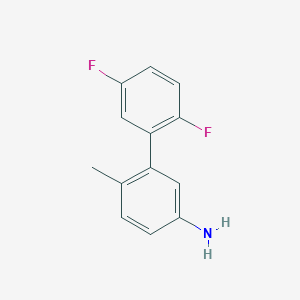

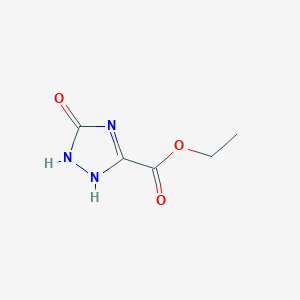
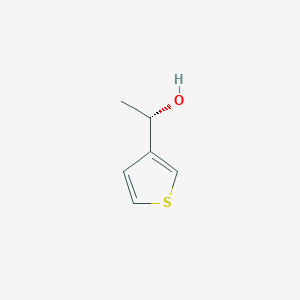
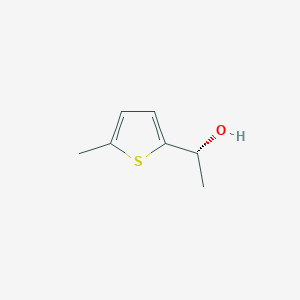
![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B7861833.png)
